![molecular formula C10H9NO2 B3055580 1H-Indole-1-carboxylic acid, 3-methyl- CAS No. 65610-64-2](/img/structure/B3055580.png)
1H-Indole-1-carboxylic acid, 3-methyl-
Overview
Description
1-Methylindole-3-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
This compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Molecular Structure Analysis
The molecular formula of 1-Methylindole-3-carboxylic acid is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
1-Methylindole-3-carboxylic acid has a melting point of 197-200 °C (dec.) (lit.) and a boiling point of 389.0±15.0 °C (Predicted) . Its density is 1.24±0.1 g/cm3 (Predicted) .Mechanism of Action
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
3-methylindole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-6-11(10(12)13)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXDZTZYZCUOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388951 | |
Record name | 1H-Indole-1-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-carboxylic acid, 3-methyl- | |
CAS RN |
65610-64-2 | |
Record name | 1H-Indole-1-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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